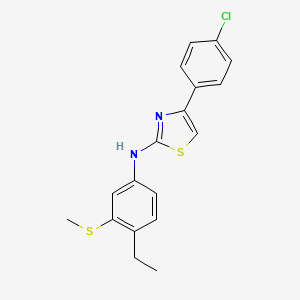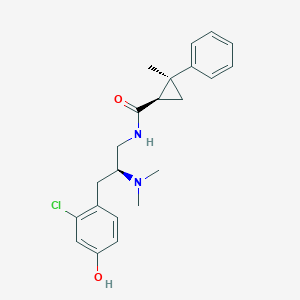
H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2 is a synthetic peptide composed of 19 amino acids. This peptide sequence is derived from the laminin A chain, specifically from residues 2091 to 2108. Laminin is a crucial component of the extracellular matrix, playing a significant role in cell adhesion, differentiation, migration, and signaling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process, ensuring high purity and yield. Automated peptide synthesizers are often used to streamline the synthesis, and high-performance liquid chromatography (HPLC) is employed for purification.
化学反应分析
Types of Reactions
H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine, stabilizing the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification using reagents like N-hydroxysuccinimide (NHS) esters.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2: has several scientific research applications:
作用机制
The peptide H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2 exerts its effects by interacting with cell surface receptors and extracellular matrix components. It promotes cell adhesion, migration, and differentiation by binding to integrins and other cell surface receptors. This interaction activates intracellular signaling pathways, leading to various cellular responses.
相似化合物的比较
Similar Compounds
Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro: Another peptide derived from laminin, involved in cell adhesion and signaling.
Ser-Asp-Gly-Arg-Gly: A peptide sequence known for its role in cell adhesion and interaction with integrins.
Uniqueness
H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2: is unique due to its specific sequence derived from the laminin A chain, which imparts distinct biological activities such as promoting neurite outgrowth and supporting neuronal-like process formation . This makes it particularly valuable in neuroscience research and biomaterials development.
属性
分子式 |
C82H150N32O25S |
|---|---|
分子量 |
2016.3 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C82H150N32O25S/c1-12-39(6)60(79(139)107-48(21-14-16-28-84)72(132)113-58(37(2)3)77(137)101-44(11)66(126)112-59(38(4)5)78(138)111-53(33-115)74(134)100-43(10)64(124)108-52(32-57(119)120)73(133)102-46(61(87)121)22-17-29-94-80(88)89)114-76(136)55(35-117)109-65(125)41(8)97-62(122)40(7)98-69(129)51(25-26-56(86)118)106-70(130)47(20-13-15-27-83)104-71(131)50(24-19-31-96-82(92)93)103-63(123)42(9)99-68(128)49(23-18-30-95-81(90)91)105-75(135)54(34-116)110-67(127)45(85)36-140/h37-55,58-60,115-117,140H,12-36,83-85H2,1-11H3,(H2,86,118)(H2,87,121)(H,97,122)(H,98,129)(H,99,128)(H,100,134)(H,101,137)(H,102,133)(H,103,123)(H,104,131)(H,105,135)(H,106,130)(H,107,139)(H,108,124)(H,109,125)(H,110,127)(H,111,138)(H,112,126)(H,113,132)(H,114,136)(H,119,120)(H4,88,89,94)(H4,90,91,95)(H4,92,93,96)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1 |
InChI 键 |
VWUQXESDDMVECY-YJTOHMMESA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15138346.png)
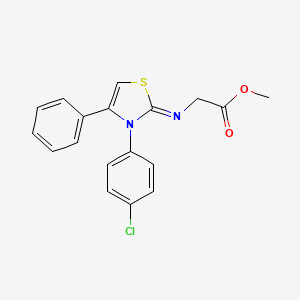
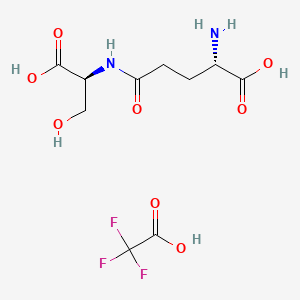
![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)
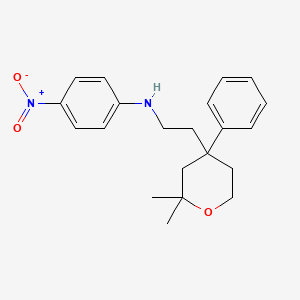
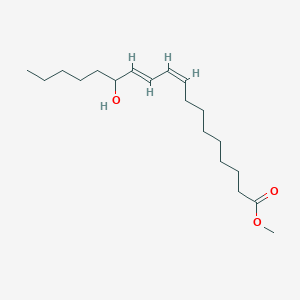
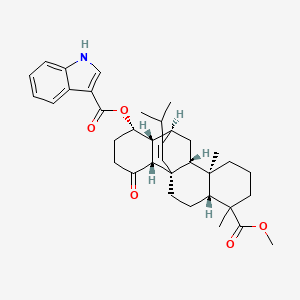
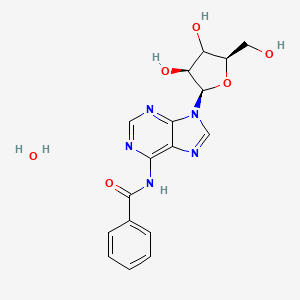
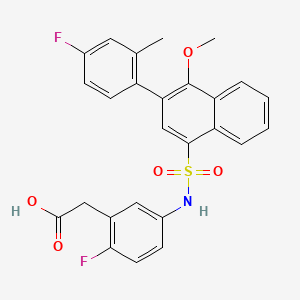
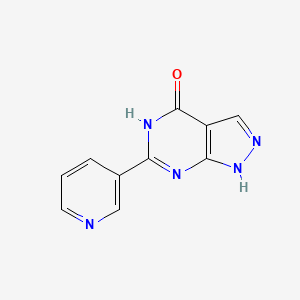
![N-(9-benzamido-32-chloro-52-hydroxy-7,14,20,27,38,45-hexaoxo-17,30,48-triazatridecacyclo[27.23.0.02,18.03,16.06,15.08,13.019,28.021,26.031,51.033,49.034,47.037,46.039,44]dopentaconta-1(52),2(18),3(16),4,6(15),8(13),9,11,19(28),21,23,25,29,31,33(49),34(47),35,37(46),39(44),40,42,50-docosaen-40-yl)benzamide](/img/structure/B15138387.png)

